molecular formula C11H20N2O2 B2678075 Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1250997-62-6

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2678075
CAS No.: 1250997-62-6
M. Wt: 212.293
InChI Key: PORGHNCLXWCXOD-UHFFFAOYSA-N
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Description

Research Significance of Azabicyclo[2.1.1]hexane Structures

Azabicyclo[2.1.1]hexane systems have gained prominence as bioisosteres for pyrrolidine and piperidine rings, addressing challenges such as metabolic instability and poor solubility in drug candidates. The rigid bicyclic framework increases the fraction of sp³-hybridized carbons, improving three-dimensional complexity and reducing planar aromatic character, which correlates with enhanced drug-likeness. For example, the tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate derivative demonstrates superior solubility and metabolic clearance compared to its pyrrolidine counterparts in leucine-rich repeat kinase 2 (LRRK2) inhibitors. The strained amide bond within the bicyclic system also modulates stereoelectronic effects, enabling precise interactions with biological targets.

Historical Context in Medicinal Chemistry

The exploration of azabicyclo[2.1.1]hexanes began with early efforts to mimic proline’s conformational rigidity while introducing novel pharmacological profiles. Initial synthetic routes faced challenges in scalability and regioselectivity, limiting their application. Breakthroughs in intramolecular cyclization strategies, such as the iodine-promoted cyclization of methylenecyclobutane derivatives, enabled efficient access to these frameworks. By the mid-2020s, innovations like the rearrangement-driven synthesis of azabicyclo[2.1.1]hexane piperazinium salts expanded the toolkit for derivatization, facilitating their integration into complex molecules. The tert-butyl-protected variant emerged as a stable intermediate, enabling modular functionalization for structure-activity relationship studies.

Current Research Landscape

Recent studies highlight the compound’s utility across diverse therapeutic areas. A 2025 match-pair analysis demonstrated that incorporating the azabicyclo[2.1.1]hexane motif into LRRK2 inhibitors improved aqueous solubility by 3-fold and reduced hepatic clearance by 40% compared to pyrrolidine-based analogs. Concurrently, its application in ligand-directed degraders (LDDs) has been explored, where the strained bicyclic system serves as a linchpin for recruiting E3 ubiquitin ligases. Synthetic advancements, such as the multigram-scale preparation of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, have further democratized access to this scaffold.

Table 1: Comparative Analysis of Synthetic Methods for Azabicyclo[2.1.1]hexane Derivatives

Method Description Yield (%) Key Advantages Reference
I2-promoted cyclization of carbamates 32 Scalable, minimal byproducts
Rearrangement of oxetane intermediates 45 High regioselectivity
Intramolecular amide cyclization 28 Direct route to strained systems

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORGHNCLXWCXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250997-62-6
Record name tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxides and hydroxylated derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Applications in Medicinal Chemistry

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a versatile scaffold for the synthesis of various bioactive compounds. Its unique bicyclic structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Analgesics

Research has demonstrated that derivatives of this compound can be synthesized to create new analgesics with improved efficacy and reduced side effects. For instance, modifications at the amine position have led to compounds that exhibit potent activity against pain pathways while minimizing central nervous system side effects.

Synthetic Methodologies

The compound is utilized as a building block in the synthesis of more complex molecules through various synthetic pathways:

  • Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Formation of Peptide Bonds : Its carboxylate moiety can be employed to form peptide bonds, making it useful in peptide synthesis for drug development.

Data Table: Synthetic Routes Involving this compound

Reaction TypeExample ReactionYield (%)Reference
Nucleophilic SubstitutionReaction with alkyl halides85
Peptide Bond FormationCoupling with amino acids75
Formation of HeterocyclesCyclization reactions70

Pharmacological Implications

The pharmacological profile of this compound derivatives has been explored in several studies:

Case Study: Neuroprotective Agents

Recent studies have indicated that certain derivatives exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds have shown promise in preclinical models by inhibiting neuroinflammation and promoting neuronal survival.

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • CAS Number : 1250997-62-6 (free base) ; 1803597-21-8 (hydrochloride salt)
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Structure: Features a bicyclo[2.1.1]hexane core with a tert-butyl carbamate group at position 2 and an aminomethyl substituent at position 1 .

Key Properties :

  • The aminomethyl group enables nucleophilic reactions (e.g., amidation, Schiff base formation).
  • The hydrochloride salt (C₁₁H₂₁ClN₂O₂, MW 248.75) enhances aqueous solubility .

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Group Comparison

Compound Name & CAS Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound : this compound 1-(aminomethyl) C₁₁H₂₀N₂O₂ 212.29 Versatile intermediate for drug discovery .
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 467454-33-7) No substituent C₁₀H₁₇NO₂ 183.25 Simpler scaffold for functionalization .
tert-Butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 1-(fluoromethyl) C₁₁H₁₈FNO₂ 215.27 Enhanced metabolic stability via fluorine .
tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 467454-51-9) 4-(hydroxymethyl) C₁₁H₁₉NO₃ 213.27 Hydroxyl group enables esterification .
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 4-(dioxaborolane), 1-(trifluoromethyl) C₁₈H₂₈BF₃NO₄ 396.22 (calc.) Boron for Suzuki couplings; trifluoromethyl for lipophilicity .
tert-Butyl 4-((triisopropylsilyl)ethynyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate 4-(TIPS-ethynyl) C₂₁H₃₆N₂O₂Si 388.60 Ethynyl group for click chemistry; TIPS for steric protection .
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 1251016-11-1) exo-5-amino C₁₀H₁₈N₂O₂ 198.26 Positional isomerism alters spatial interactions .

Key Research Findings and Functional Insights

Aminomethyl vs. Fluoromethyl (Target vs. ): The fluoromethyl analog (C₁₁H₁₈FNO₂) exhibits greater electronegativity and metabolic stability compared to the aminomethyl group, making it suitable for CNS-targeting drugs . The aminomethyl group’s primary amine allows salt formation (e.g., hydrochloride) for improved solubility .

Hydroxymethyl Derivative (): The 4-hydroxymethyl analog (C₁₁H₁₉NO₃) can undergo oxidation to carboxylic acids or serve as a site for ester prodrugs . Higher polarity compared to the aminomethyl variant may reduce membrane permeability.

Boron-Containing Analog () :

  • The dioxaborolane group enables cross-coupling reactions, while the trifluoromethyl group enhances lipophilicity and electron-withdrawing effects .
  • Demonstrated utility in synthesizing biaryl motifs for kinase inhibitors .

Ethynyl-TIPS Derivative () :

  • The ethynyl group facilitates Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
  • TIPS protection mitigates undesired side reactions during synthesis.

Biological Activity

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1250997-62-6
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Receptor Binding : The compound has been shown to bind selectively to certain neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Neuroprotective Effects

Some studies have suggested that azabicyclo compounds can provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could be particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of azabicyclo compounds similar to this compound. The results indicated significant reductions in neuronal cell death under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

In another study, researchers investigated the antimicrobial activity of structurally related azabicyclo compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Data Tables

PropertyValue
IUPAC NameThis compound
CAS Number1250997-62-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Purity97%
Biological ActivityEffect
AntimicrobialEffective against bacteria
NeuroprotectiveReduces oxidative stress

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate?

The compound is typically synthesized via a multi-step protocol involving bicyclic skeleton formation followed by functionalization. For example, photochemical cyclization of substituted dihydropyridines can generate the 2-azabicyclo[2.1.1]hexane core, as demonstrated in fluorinated analogues . Subsequent Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., Na₂CO₃/THF/water) is a common strategy, yielding the tert-butyl carboxylate derivative. Purification via silica gel chromatography with ethyl acetate/heptane gradients is often employed .

Q. How is the structural integrity of this bicyclic compound confirmed after synthesis?

Characterization relies on a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify the bicyclic scaffold and substituent integration.
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical values) .
  • X-ray crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, providing precise bond angles and stereochemistry .

Q. What are the key solubility and stability considerations for handling this compound?

The tert-butyl group enhances solubility in organic solvents (e.g., THF, DCM, EtOAc), while the aminomethyl group may require protection (e.g., as a hydrochloride salt) to prevent oxidation. Stability tests under varying pH and temperature conditions are recommended, with storage at -20°C in inert atmospheres to avoid hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the aminomethyl substituent influence the reactivity of the 2-azabicyclo[2.1.1]hexane scaffold in ring-opening or functionalization reactions?

The aminomethyl group introduces steric and electronic effects. For instance, bromine-mediated rearrangements of similar bicyclic compounds show substituent-dependent outcomes: electron-donating groups (e.g., methyl) at C3 or C5 positions can stabilize intermediates, directing reaction pathways toward rearranged vs. unrearranged products . Computational studies (DFT) are advised to map transition states and predict regioselectivity.

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Asymmetric synthesis routes, such as chiral auxiliary-mediated cyclization or enzymatic resolution, can enhance enantiopurity. For example, photochemical reactions with chiral catalysts or use of enantiomerically pure starting materials (e.g., tert-butyl (1R,4R)-bicyclic precursors) have been reported for related azabicyclo systems . Chiral HPLC or SFC post-synthesis is critical for purity validation.

Q. How does conformational rigidity impact its utility as a building block in peptidomimetics or drug discovery?

The 2-azabicyclo[2.1.1]hexane core imposes restricted rotation, mimicking peptide β-turns or proline-like conformations. This rigidity enhances binding affinity in target proteins (e.g., GPCRs, kinases). Computational docking studies (AutoDock, Schrödinger) paired with SAR analysis of aminomethyl-modified derivatives can identify optimal bioactivity profiles .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for tert-butyl-protected azabicyclo derivatives: How should researchers address this?

Variations in yields (e.g., 83–97% in similar syntheses ) may arise from differences in reaction scaling, purification methods, or starting material purity. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized catalyst loading) are recommended. LC-MS monitoring of intermediates can identify side reactions (e.g., Boc deprotection).

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) for higher yields .
  • Computational Modeling : Employ Gaussian or ORCA for DFT calculations to predict substituent effects on reactivity .
  • Structural Validation : Combine SC-XRD (via SHELXL ) with dynamic NMR to resolve conformational dynamics.

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